2,6-Anthracenediol
Overview
Description
Molecular Structure Analysis
The InChI representation of 2,6-Anthracenediol isInChI=1S/C14H10O2/c15-13-3-1-9-5-12-8-14 (16)4-2-10 (12)6-11 (9)7-13/h1-8,15-16H
. The Canonical SMILES representation is C1=CC (=CC2=CC3=C (C=C21)C=C (C=C3)O)O
. Physical And Chemical Properties Analysis
2,6-Anthracenediol has a density of 1.4±0.1 g/cm³, a boiling point of 475.0±18.0 °C at 760 mmHg, and a flash point of 240.3±15.8 °C . It has a molar refractivity of 65.7±0.3 cm³ . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors . It has a polar surface area of 40 Ų and a molar volume of 154.5±3.0 cm³ .Scientific Research Applications
Organic Compounds
2,6-Anthracenediol, also known as anthracene-2,6-diol, is an organic compound with the molecular formula C14H10O2 . It’s a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings .
Synthesis of Anthracene Derivatives
Anthracene and its derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties . 2,6-Anthracenediol can be used in the synthesis of other anthracene derivatives .
Photophysical and Photochemical Properties
Anthracene derivatives, including 2,6-Anthracenediol, possess interesting photochemical and photophysical properties . These properties make them relevant for the development and application of several organic materials .
Organic Light-Emitting Diodes (OLEDs)
Anthracene derivatives are used in the development of organic light-emitting diodes (OLEDs) . OLEDs fabricated with anthracene derivatives are known to emit blue light .
Organic Field-Effect Transistors (OFETs)
Anthracene derivatives have been employed as organic semiconductors in OFET devices . 2,6-Anthracenediol could potentially be used in this application .
Polymeric Materials
Anthracene derivatives are used in the development of polymeric materials . The extended aromatic and conjugated π-system of anthracene derivatives make them suitable for this application .
Biological Activities
Anthracene derivatives display useful biological activities . For instance, some anthraquinone derivatives exert antimicrobial and anti-inflammatory activity .
Organic Thin-Film Transistors (OTFTs)
In a study, novel 2,6-fluorophenyl anthracene derivatives were reported and their incorporation into OTFTs was compared . This suggests that 2,6-Anthracenediol could potentially be used in the development of OTFTs .
Safety and Hazards
The safety data sheet for 2,6-Anthracenediol suggests that it should not be released into the environment . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If swallowed, it is advised to wash out the mouth with copious amounts of water for at least 15 minutes .
Future Directions
Anthracene-based semiconductors, including 2,6-Anthracenediol, have attracted great interest due to their molecular planarity, ambient and thermal stability, tunable frontier molecular orbitals, and strong intermolecular interactions that can lead to good device field-effect transistor performance . They are being researched for their use in organic thin film transistors (OTFTs) .
properties
IUPAC Name |
anthracene-2,6-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBHFHMVEOHFRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541545 | |
Record name | Anthracene-2,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracene-2,6-diol | |
CAS RN |
101488-73-7 | |
Record name | Anthracene-2,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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